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Compound of Interest

Compound Name: The K4 peptide

Cat. No.: B12380517 Get Quote

The designation "K4 peptide" is applied to several distinct molecular entities, each with a

unique primary structure and biological function. This guide provides an in-depth technical

overview of three prominent K4 peptides: an antimicrobial peptide, the GA-K4 peptide with

antimicrobial and anticancer properties, and a coiled-coil forming peptide utilized in drug

delivery systems. This document is intended for researchers, scientists, and professionals in

the field of drug development, offering detailed methodologies, quantitative data, and visual

representations of relevant biological pathways and experimental workflows.

Antimicrobial Peptide K4
The antimicrobial peptide K4 is a de novo designed, 14-amino acid linear peptide with a

cationic N-terminal domain and a hydrophobic C-terminal region, which is putatively folded into

an α-helix. Its design was informed by the Antimicrobial Peptide Database to exhibit broad-

spectrum antibacterial activity.[1]

Primary Structure
The primary structure of the antimicrobial peptide K4, determined by mass spectrometry

following its synthesis, is as follows:

KKKKPLFGLFFGLF[1]
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Property Value Reference

Molecular Formula C₉₀H₁₃₃N₁₉O₁₄ Calculated

Molecular Weight 1713.1 g/mol Calculated

Net Charge (at pH 7) +4 [2]

Hydrophobicity (H) 0.644 [2]

Hydrophobic Moment (µH) 0.390 [2]

Aliphatic Index 83.57 [2]

Instability Index 3.90 (Stable) [2]

Biological Activity
K4 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative

bacteria.[1]
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Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference

Bacillus megaterium 5-10 - [2]

Staphylococcus

aureus
10-20 >400 [2]

Staphylococcus

epidermidis
100 >400 [3]

Escherichia coli 5-10 - [2]

Pseudomonas

aeruginosa
40-80 400 [2][3]

Klebsiella

pneumoniae
40-80 >400 [2][3]

Salmonella

typhimurium
40-80 - [2]

Vibrio harveyi 5-10 - [2]

Vibrio alginolyticus 5-10 - [2]

Vibrio aestuarianus 5-10 - [2]

Vibrio splendidus 10-20 - [2]

Brucella melitensis 25 25 [3]

Enterobacter cloacae 50 >400 [3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols
The K4 peptide was synthesized using standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-

phase peptide synthesis (SPPS) chemistry.[1]

Protocol:
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Resin Preparation: A Rink Amide resin is pre-swelled in N-methylpyrrolidone (NMP)

overnight.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a

20% solution of piperidine in dimethylformamide (DMF) for a specified duration.

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling

reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIEA). The activated

amino acid is then added to the resin to form a peptide bond.

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove

excess reagents and byproducts.

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each

subsequent amino acid in the sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers.

Purification: The crude peptide is purified by reversed-phase high-performance liquid

chromatography (RP-HPLC).

Structure Verification: The primary sequence and molecular weight of the purified peptide are

confirmed using mass spectrometry.[1]

The minimum inhibitory concentration (MIC) of the K4 peptide against various bacterial strains

was determined using a broth microdilution method.[4]

Protocol:

Bacterial Culture Preparation: Bacterial strains are grown in an appropriate broth medium to

a specific optical density, corresponding to a known colony-forming unit (CFU)/mL.

Peptide Dilution: A serial dilution of the K4 peptide is prepared in the broth medium in a 96-

well microtiter plate.
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Inoculation: Each well is inoculated with the prepared bacterial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-

24 hours).

MIC Determination: The MIC is determined as the lowest concentration of the peptide that

results in no visible growth of the bacteria.

Logical Workflow for K4 Peptide Synthesis and Analysis

Peptide Synthesis (SPPS) Analysis & Characterization

Resin Preparation Fmoc Deprotection

Amino Acid Coupling

Washing

Repeat for each amino acid

Cleavage & DeprotectionFinal amino acid RP-HPLC Purification Mass Spectrometry Verification
MIC Assay

Hemolysis Assay

MBC Assay

Click to download full resolution via product page

Caption: Workflow for the synthesis and analysis of the antimicrobial peptide K4.

GA-K4 Peptide
GA-K4 is an 11-residue antimicrobial and anticancer peptide. Its primary mode of action is

believed to be through the formation of toroidal pores in the cell membrane.[5]

Primary Structure
The primary amino acid sequence of GA-K4 is:

FLKWLFKWAKK[5]

Physicochemical and Biological Properties
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Property Value Reference

Molecular Formula C₇₃H₁₀₅N₁₅O₉ Calculated

Molecular Weight 1356.7 g/mol Calculated

Hemolytic Activity (HC₅₀) ~25 µM [6]

Antimicrobial Activity
Potent against Gram-positive

bacteria
[7]

Mechanism of Action: Toroidal Pore Formation
GA-K4 is thought to disrupt cell membranes through the formation of toroidal pores. This

process involves the peptide inserting into the membrane and inducing a high degree of

curvature, causing the lipid monolayers to bend and form a pore lined by both the peptides and

the lipid head groups.[5]

GA-K4 peptides bind to the outer leaflet of the cell membrane

Peptides insert into the membrane

Peptide insertion induces positive membrane curvature

Lipid monolayers bend to form a toroidal pore

Leakage of cellular contents leads to cell death

Click to download full resolution via product page
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Caption: Simplified signaling pathway of toroidal pore formation by GA-K4.

Experimental Protocols
The secondary structure of GA-K4 in different environments is studied using far-UV CD

spectroscopy.[8]

Protocol:

Sample Preparation: A solution of GA-K4 peptide at a known concentration (e.g., 10 µM) is

prepared in an aqueous buffer.

Spectra Acquisition: Far-UV CD spectra are recorded at room temperature using a

spectropolarimeter.

Data Analysis: The conformational changes of the peptide upon interaction with membrane-

mimicking environments (e.g., liposomes, micelles) are monitored by observing changes in

the CD spectra, indicative of transitions from a random coil to an α-helical structure.

The ability of GA-K4 to permeabilize cell membranes is assessed through a leakage assay

using a fluorescent dye.[8]

Protocol:

Cell Loading: Bacterial cells or liposomes are loaded with a fluorescent dye (e.g., calcein).

Peptide Addition: The GA-K4 peptide is added to the suspension of dye-loaded cells or

liposomes.

Fluorescence Measurement: The increase in fluorescence intensity over time is measured

using a fluorometer. An increase in fluorescence indicates the leakage of the dye from the

vesicles due to membrane permeabilization by the peptide.

Coiled-Coil Forming Peptide K4
This K4 peptide is a component of a complementary pair of peptides (E4 and K4) that self-

assemble into a heterodimeric coiled-coil structure. This system is utilized to trigger liposomal

membrane fusion for targeted drug delivery.[9]
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Primary Structure
The primary structure of the coiled-coil K4 peptide is a repeating heptad sequence, typically

repeated four times:

(KIAALKE)₄ which expands to KIAALKEKIAALKEKIAALKEKIAALKE[9]

Application in Drug Delivery
The E4/K4 coiled-coil system is employed for targeted drug delivery to cells expressing the

complementary peptide. Liposomes are functionalized with one peptide (e.g., E4) and the

target cells express the other (K4). The formation of the coiled-coil brings the liposome and cell

membrane into close proximity, facilitating membrane fusion and the delivery of the liposomal

cargo into the cell.[9]

Property Value Reference

Fusion Efficiency (E3/P1K pair) ~70% [10]

Cytotoxicity of E4-Lipo-DOX on

HeLa-K cells

Enhanced compared to free

doxorubicin
[9]

Experimental Workflow: Liposomal Drug Delivery

Liposome Preparation

Target Cell

Drug DeliveryFormation of liposomes encapsulating drug Functionalization with E4 peptide

E4-K4 coiled-coil formation

Cell expressing K4 peptide on its membrane

Liposome-cell membrane fusion Release of drug into the cell

Click to download full resolution via product page

Caption: Workflow for targeted drug delivery using the E4/K4 coiled-coil system.
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Experimental Protocols
Protocol:

Lipid Film Hydration: A mixture of lipids (e.g., DOPC, DOPE, cholesterol) and a lipid-

conjugated E4 peptide are dissolved in an organic solvent. The solvent is evaporated to form

a thin lipid film.

Hydration: The lipid film is hydrated with a buffer containing the drug to be encapsulated,

forming multilamellar vesicles.

Extrusion: The vesicle suspension is extruded through polycarbonate membranes with a

defined pore size to produce unilamellar liposomes of a specific diameter.

Purification: Free drug and non-incorporated peptides are removed by size exclusion

chromatography.

The efficacy of the drug-loaded liposomes is tested on target cells expressing the K4 peptide.

[9]

Protocol:

Cell Culture: Target cells (e.g., HeLa cells engineered to express K4) and control cells are

cultured in 96-well plates.

Treatment: The cells are treated with various concentrations of free drug, drug-loaded E4-

liposomes, or empty liposomes.

Incubation: The cells are incubated for a specified period (e.g., 48 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT

assay, which measures the metabolic activity of the cells. A decrease in viability indicates a

cytotoxic effect.

This guide has detailed the primary structures and associated functional and experimental data

for three distinct K4 peptides. The provided information aims to serve as a valuable resource

for researchers in the fields of antimicrobial development and targeted drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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